molecular formula C45H39Cl3F3N8O3Ru B12372210 EGFR-IN-108 (chloride

EGFR-IN-108 (chloride

Cat. No.: B12372210
M. Wt: 1004.3 g/mol
InChI Key: FRMVUNXNVGXITH-UHFFFAOYSA-K
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Preparation Methods

The synthesis of EGFR-IN-108 (chloride) involves complex synthetic routes and reaction conditions. One of the key steps includes the formation of a ruthenium complex, which is crucial for its biological activity . The industrial production methods for this compound are not widely documented, but they likely involve advanced organic synthesis techniques and stringent reaction conditions to ensure high purity and yield.

Chemical Reactions Analysis

EGFR-IN-108 (chloride) undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the ruthenium complex, potentially altering its biological activity.

    Reduction: This reaction can revert oxidized forms of the compound back to its active state.

    Substitution: This reaction can introduce different functional groups into the molecule, potentially enhancing its efficacy or reducing side effects.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

EGFR-IN-108 (chloride) has a wide range of scientific research applications:

Mechanism of Action

EGFR-IN-108 (chloride) exerts its effects by inhibiting the epidermal growth factor receptor. This inhibition prevents the receptor from activating its downstream signaling pathways, which are crucial for cell proliferation and survival. By blocking these pathways, the compound induces apoptosis and inhibits angiogenesis, thereby reducing tumor growth and metastasis .

Comparison with Similar Compounds

EGFR-IN-108 (chloride) is unique due to its high potency and specific mechanism of action. Similar compounds include:

These compounds share similar mechanisms of action but differ in their potency, specificity, and clinical applications. This compound) stands out due to its unique ruthenium complex structure, which contributes to its high efficacy and distinct biological effects .

Properties

Molecular Formula

C45H39Cl3F3N8O3Ru

Molecular Weight

1004.3 g/mol

IUPAC Name

[4-[4-[[4-chloro-3-(trifluoromethyl)phenyl]carbamoylamino]phenoxy]pyridine-2-carbonyl]-methylazanide;2-methyl-6-(6-methylpyridin-2-yl)pyridine;ruthenium(3+);dichloride

InChI

InChI=1S/C21H16ClF3N4O3.2C12H12N2.2ClH.Ru/c1-26-19(30)18-11-15(8-9-27-18)32-14-5-2-12(3-6-14)28-20(31)29-13-4-7-17(22)16(10-13)21(23,24)25;2*1-9-5-3-7-11(13-9)12-8-4-6-10(2)14-12;;;/h2-11H,1H3,(H3,26,28,29,30,31);2*3-8H,1-2H3;2*1H;/q;;;;;+3/p-3

InChI Key

FRMVUNXNVGXITH-UHFFFAOYSA-K

Canonical SMILES

CC1=NC(=CC=C1)C2=CC=CC(=N2)C.CC1=NC(=CC=C1)C2=CC=CC(=N2)C.C[N-]C(=O)C1=NC=CC(=C1)OC2=CC=C(C=C2)NC(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F.[Cl-].[Cl-].[Ru+3]

Origin of Product

United States

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